N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid , is a fascinating compound with a complex structure. Let’s break it down step by step.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation reaction between phenol and ethyl acetoacetate. The specific synthetic route is as follows:
- The reaction proceeds under suitable conditions, resulting in the formation of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.
Phenol: reacts with to form the desired compound.
Industrial Production:: While research laboratories often synthesize this compound on a small scale, industrial production methods may vary. Large-scale production typically involves optimized processes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield carboxylic acids.
- Reduction could lead to alcohols.
- Substitution reactions may introduce new functional groups.
Scientific Research Applications
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological pathways and interactions.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structure, similar compounds include:
Ethyl acetoacetate: A precursor in its synthesis.
Methyl coumarin: A related compound with a simpler structure
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-5-6-7-8-16-13(2)15-9-10-17(14(3)20(15)28-21(16)26)27-12-18(23)22-11-19(24)25/h9-10H,4-8,11-12H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
YHYUWKKFUZDVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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